N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis and CDK2/cyclin A2 , which are critical for cell proliferation .
Mode of Action
It’s suggested that similar compounds can penetrate the bacterial cell and have suitable binding interactions with their target . In the case of CDK2 inhibitors, they exert a significant alteration in cell cycle progression .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, leading to apoptosis induction within cells .
Pharmacokinetics
Potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant in vitro activity against the gfp reporter strain of mycobacterium tuberculosis and have displayed potent dual activity against examined cell lines and CDK2 .
Action Environment
The effectiveness of similar compounds can be influenced by factors such as the presence of multi-drug-resistant strains .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide are largely attributed to its interaction with various biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation . This interaction involves the formation of hydrogen bonds with key residues in the active site of CDK2 .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This inhibition is likely due to its interaction with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2. This binding is facilitated by the formation of hydrogen bonds with key residues such as Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and the induction of apoptosis .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may potentially influence pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its interaction with CDK2, it may be localized in areas where CDK2 is present, such as the nucleus
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIVOIFUSRRBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.